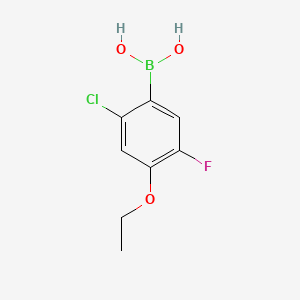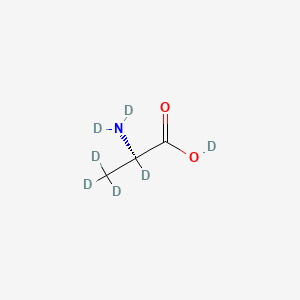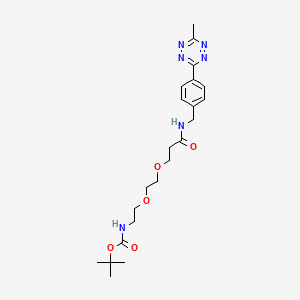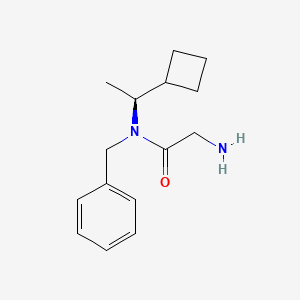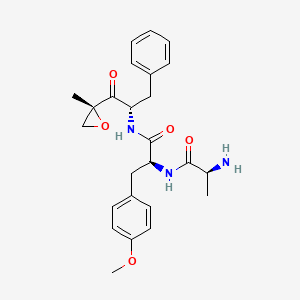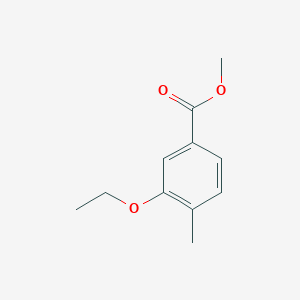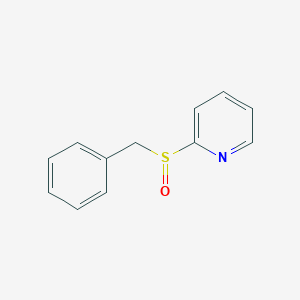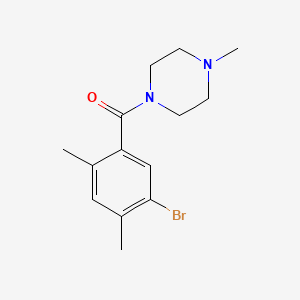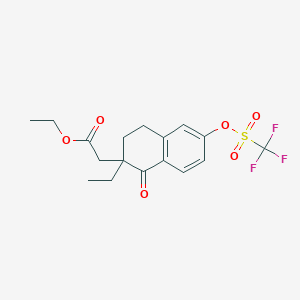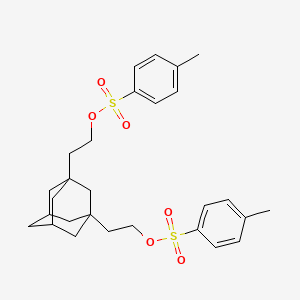
Rhamnazin 3-rutinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhamnazin 3-rutinoside is a flavonoid glycoside compound found in various plants. It is known for its antioxidant and anti-inflammatory properties. The compound consists of a rhamnazin molecule linked to a rutinoside sugar moiety. Flavonoids like this compound are known for their beneficial effects on human health, including their potential to reduce oxidative stress and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rhamnazin 3-rutinoside typically involves the glycosylation of rhamnazin with rutinoside. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer the sugar moiety to the rhamnazin molecule under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated sugar donors and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants rich in flavonoids. The extraction process typically includes solvent extraction, purification, and crystallization steps to obtain the pure compound. Alternatively, biotechnological methods using engineered microorganisms to produce the compound can also be employed.
Analyse Chemischer Reaktionen
Types of Reactions: Rhamnazin 3-rutinoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives.
Wissenschaftliche Forschungsanwendungen
Rhamnazin 3-rutinoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its role in cellular processes, such as antioxidant defense and signal transduction.
Medicine: Explored for its potential therapeutic effects in reducing oxidative stress, inflammation, and related diseases.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents for use in food, cosmetics, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of rhamnazin 3-rutinoside involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways.
Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Vergleich Mit ähnlichen Verbindungen
- Quercetin 3-rutinoside
- Kaempferol 3-rutinoside
- Rutin
- Isoquercitrin
Rhamnazin 3-rutinoside stands out due to its specific molecular structure and the combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
64527-08-8 |
|---|---|
Molekularformel |
C29H34O16 |
Molekulargewicht |
638.6 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
InChI-Schlüssel |
JUIYKRQGQJORHH-BDAFLREQSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Verwandte CAS-Nummern |
64527-08-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


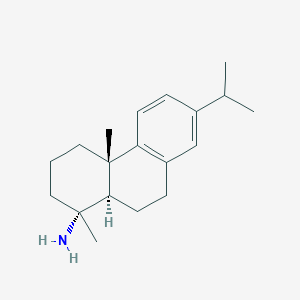
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
